molecular formula C9H10F3NO B1438213 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline CAS No. 1094646-56-6

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1438213
CAS No.: 1094646-56-6
M. Wt: 205.18 g/mol
InChI Key: HPQBTNDTWKOCSA-UHFFFAOYSA-N
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Description

“3-Methyl-4-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the CAS Number: 1094646-56-6 . It has a molecular weight of 205.18 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10F3NO/c1-6-4-7(13)2-3-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 . This indicates the presence of a trifluoroethoxy group attached to a methyl-aniline structure .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemistry

  • Facilitating Synthesis of Trifluoromethoxylated Aromatic Compounds : Compounds bearing the trifluoromethoxy group, like 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline, show pharmacological and biological properties. However, their synthesis is challenging. A protocol using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) has been developed to synthesize ortho-trifluoromethoxylated aniline derivatives, which are valuable in pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Liquid Crystal Research

  • Development of Liquid Crystals : Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with trifluoromethyl and trifluoromethoxy groups, have been synthesized. These derivatives exhibit stable smectic and nematic phases, essential in liquid crystal technology (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Polymer Research

  • Electrosynthesis of Polyaniline : The electropolymerization of aniline in ionic liquids has been studied for its electrochemical and electrocatalytic properties. This research is significant for developing materials with enhanced electrochemical activity, like sensors and batteries (Qi et al., 2005).

Pharmaceutical and Pesticide Development

  • Synthesis of Pharmaceutical and Pesticide Intermediates : Methods for synthesizing Methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate in various pesticides, have been developed. These methods offer high yield, low cost, and environmental benefits, important for manufacturing products like indoxacarb (Zhang, Zhang, & Sun, 2011).

NLO Materials

  • Potential in Non-Linear Optical (NLO) Materials : Vibrational analyses of derivatives of aniline, including those with trifluoromethyl groups, have been conducted. These studies are crucial for developing materials with non-linear optical properties, which are used in lasers and photonics (Revathi et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

3-methyl-4-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-4-7(13)2-3-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBTNDTWKOCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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